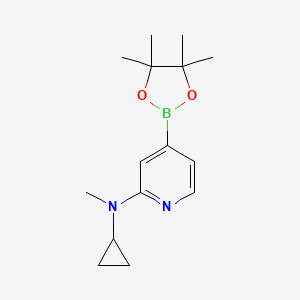![molecular formula C14H15NO3 B12337364 2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybenzyl)-2-azabicyclo[221]heptane-3,6-dione is a bicyclic compound that features a unique structural framework This compound is characterized by the presence of a methoxybenzyl group attached to a bicyclo[221]heptane core, which includes an azabicyclo structure and two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . This reaction is typically carried out under mild conditions and can be catalyzed by Lewis acids to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone functionalities to alcohols.
Substitution: The methoxybenzyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-(4-Methoxybenzyl)-2-azabicyclo[22
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of the target molecule. This modulation can occur through various pathways, including inhibition of enzyme activity or blocking receptor signaling .
類似化合物との比較
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the presence of additional nitrogen atoms.
Bicyclo[2.2.1]heptane derivatives: Various derivatives of bicyclo[2.2.1]heptane have been studied for their unique properties and applications.
Uniqueness
2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione is unique due to its specific combination of functional groups and structural features. The presence of the methoxybenzyl group and the azabicyclo core distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione |
InChI |
InChI=1S/C14H15NO3/c1-18-11-4-2-9(3-5-11)8-15-12-6-10(14(15)17)7-13(12)16/h2-5,10,12H,6-8H2,1H3 |
InChIキー |
XDNGSLMBVIPJCH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C3CC(C2=O)CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


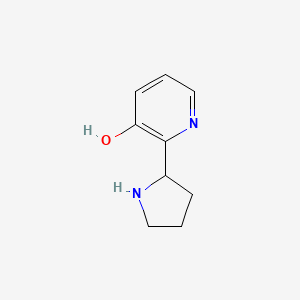
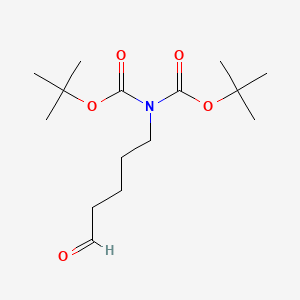

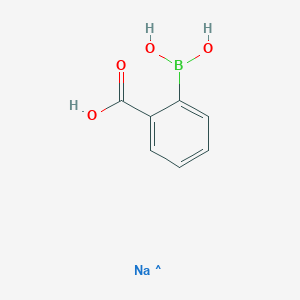
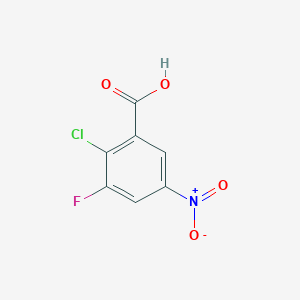
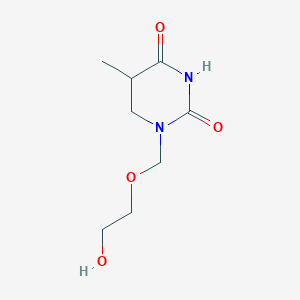
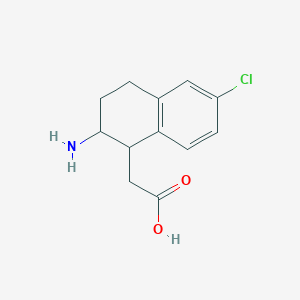
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
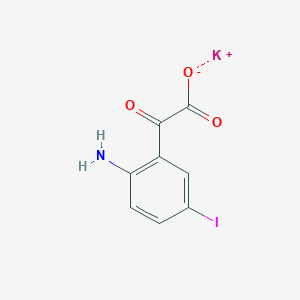
![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
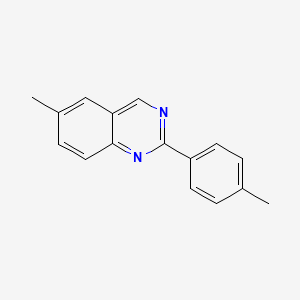
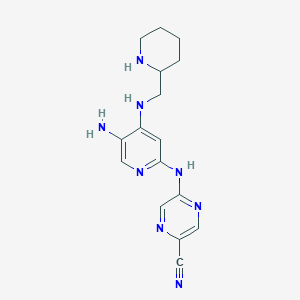
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
